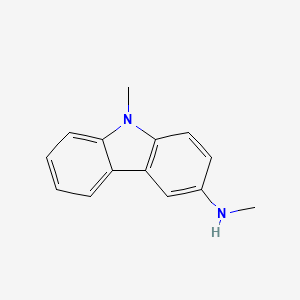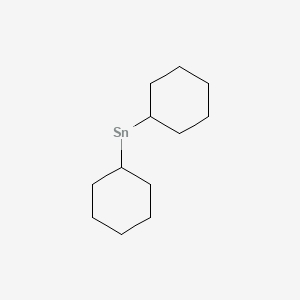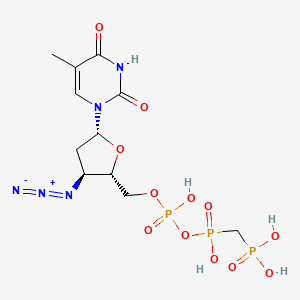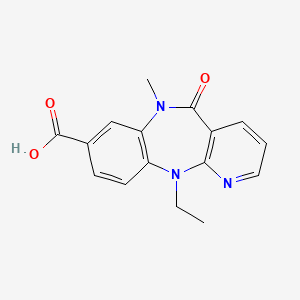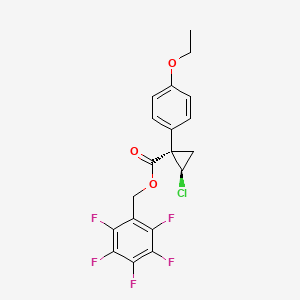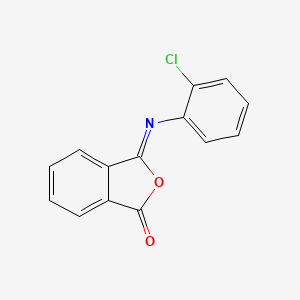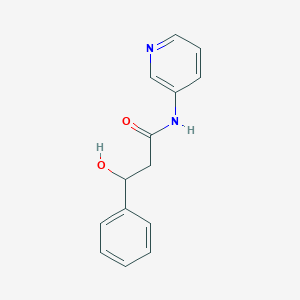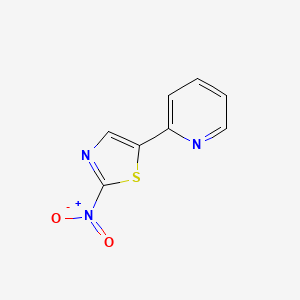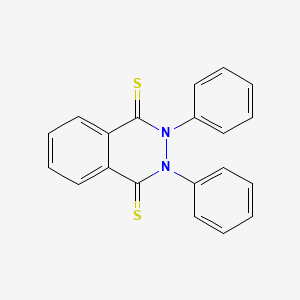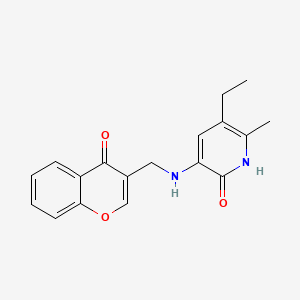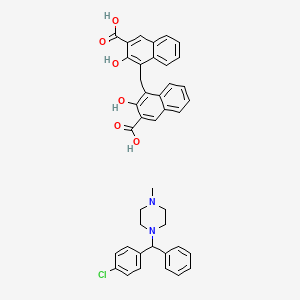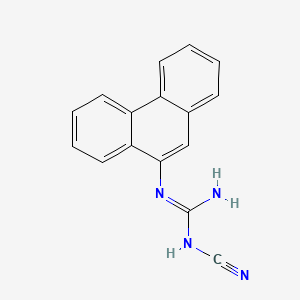
N-Cyano-N'-(9-phenanthryl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(9-phenanthryl)guanidine is a chemical compound with the molecular formula C16H12N4 It is characterized by the presence of a cyano group and a phenanthryl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(9-phenanthryl)guanidine typically involves the reaction of 9-phenanthrylamine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for N-Cyano-N’-(9-phenanthryl)guanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(9-phenanthryl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthryl group.
Reduction: Reduced forms of the cyano group, such as amines.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
N-Cyano-N’-(9-phenanthryl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-Cyano-N’-(9-phenanthryl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the phenanthryl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N’-(1-methylethyl)guanidine: Similar structure but with an isopropyl group instead of the phenanthryl group.
N-Cyano-N’-(2-phenylethyl)guanidine: Contains a phenylethyl group instead of the phenanthryl group.
Uniqueness
N-Cyano-N’-(9-phenanthryl)guanidine is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
CAS No. |
7494-64-6 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-cyano-2-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C16H12N4/c17-10-19-16(18)20-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,(H3,18,19,20) |
InChI Key |
AMVJIJDIOTZNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


